Isovitexin 2''-O-arabinoside is a flavonoid compound primarily found in plants such as Avena sativa (oats). This compound is known for its structural complexity and potential biological activities, including anti-inflammatory and antioxidant effects. Its molecular formula is with a molecular weight of 564.49 g/mol. The compound's classification falls under the category of glycosylated flavonoids, which are known for their diverse roles in plant metabolism and potential therapeutic applications in medicine.
Isovitexin 2''-O-arabinoside is derived from the glycosylation of isovitexin with arabinose, a sugar molecule. It can be isolated from various plant sources, notably from the leaves of Avena sativa and Secale cereale (rye) . In terms of classification, it is categorized as a flavonoid glycoside due to its flavonoid backbone and sugar moiety.
The synthesis of Isovitexin 2''-O-arabinoside typically involves the following methods:
The industrial production of Isovitexin 2''-O-arabinoside can also be achieved through extraction from plant sources followed by purification using chromatographic techniques. Solvents such as ethanol or methanol are commonly employed in the extraction process .
Isovitexin 2''-O-arabinoside features a complex structure characterized by its flavonoid core with an attached arabinose sugar at the 2'' position. The presence of multiple hydroxyl groups contributes to its biological activity.
Isovitexin 2''-O-arabinoside can undergo several chemical reactions:
Common reagents involved in these reactions include:
The reaction conditions typically vary, with temperatures ranging from room temperature to 100°C and reaction times from minutes to hours .
The mechanism of action for Isovitexin 2''-O-arabinoside involves its interaction with various molecular targets within biological systems. It modulates signaling pathways associated with inflammation and oxidative stress. Specifically, it may inhibit enzymes involved in these pathways, contributing to its observed biological effects such as anti-inflammatory and antioxidant activities .
Isovitexin 2''-O-arabinoside is generally characterized by:
Key chemical properties include:
Isovitexin 2''-O-arabinoside has several scientific applications:
Isovitexin 2''-O-arabinoside (C~26~H~28~O~14~) represents a specialized C-glycosylflavonoid where an arabinose moiety is β-1,2-linked to the C-linked glucose of isovitexin (apigenin-6-C-glucoside). This structural modification is catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs), specifically those utilizing UDP-arabinose as the sugar donor. The arabinosylation occurs at the 2''-hydroxy position of the glucose unit attached to the C6 position of the flavone apigenin, conferring distinct physicochemical properties and biological activities to the molecule [2] [7].
The enzymatic cascade begins with the formation of the C-glycosidic bond, where UDP-glucose:flavonoid C-glucosyltransferase (CGT) catalyzes the conjugation of glucose to apigenin, yielding isovitexin. This intermediate subsequently undergoes regioselective arabinosylation mediated by specific UGTs classified within family 78. Research in Silene dioica identified a membrane-associated UDP-arabinose flavonoid glycosyltransferase (designated UGT78H2) exhibiting strict specificity for the 2''-position of isovitexin [6]. This enzyme demonstrates negligible activity towards other flavonoid glycosides or sugar acceptors, indicating a highly specialized evolutionary adaptation for isovitexin modification. Kinetic analyses reveal a K~m~ value of approximately 85 µM for isovitexin and 320 µM for UDP-arabinose, suggesting higher affinity for the flavonoid substrate than the sugar donor [6].
The subcellular compartmentalization of these glycosylation events is critical. C-glucosylation occurs predominantly in the cytoplasm, while subsequent arabinosylation is associated with the endoplasmic reticulum and Golgi apparatus, facilitating transport and sequestration into vacuoles. This compartmentalization ensures efficient substrate channeling and prevents feedback inhibition. Furthermore, the expression of these UGTs is often developmentally regulated and tissue-specific, with peak activity observed in young leaves and floral tissues of Avena sativa L., correlating with the accumulation patterns of the final compound [2] [7] [9].
Table 1: Key Enzymes in Isovitexin 2''-O-arabinoside Biosynthesis
Enzyme Classification | Gene/Protein Designation | Reaction Catalyzed | Subcellular Localization | Plant Source |
---|---|---|---|---|
C-Glucosyltransferase | CGT (Putative) | Apigenin + UDP-Glucose → Isovitexin | Cytoplasm | Avena sativa L. |
Arabinosyltransferase | UGT78H2 | Isovitexin + UDP-Arabinose → Isovitexin 2''-O-arabinoside | Endoplasmic Reticulum/Golgi | Silene dioica |
Putative Arabinosyltransferase | UGT78H-like (Uncharacterized) | Isovitexin + UDP-Arabinose → Isovitexin 2''-O-arabinoside | Endoplasmic Reticulum (Predicted) | Avena sativa L. |
The biosynthesis of isovitexin 2''-O-arabinoside in oat (Avena sativa L.) is tightly controlled at the transcriptional level by a complex interplay of transcription factor families responding to developmental cues and environmental stimuli. Genomic analyses reveal that genes encoding biosynthetic enzymes, particularly CGTs and UGTs, possess promoter regions enriched with cis-regulatory elements responsive to MYB, basic helix-loop-helix (bHLH), and NAC transcription factors [4] [8].
The MYB transcription factor family, especially the subgroup R2R3-MYB, plays a pivotal role in activating flavonoid pathway genes. In oat seedlings, the expression of AsMYB12 shows a strong positive correlation (r² = 0.87, P<0.01) with the accumulation of isovitexin 2''-O-arabinoside during early vegetative growth stages. This transcription factor binds specifically to the AC-element (ACCAAAC) present in the promoters of both phenylalanine ammonia-lyase (PAL) and putative CGT genes, acting as a master regulator of the flavonoid pathway [8]. Furthermore, the expression of these regulatory and biosynthetic genes is highly responsive to abiotic stressors. Transcriptome data under heat stress (42°C for 2 hours) demonstrated a 5.8-fold upregulation of AsHSP90-7, coinciding with a 3.2-fold increase in AsMYB12 transcript levels and a subsequent 4.1-fold elevation in UGT78H-like gene expression [4]. This coordinated response suggests that heat shock proteins (HSP90) may stabilize transcription factors or biosynthetic enzymes under stress conditions.
Chromosomal rearrangements significantly influence the transcriptional landscape of flavonoid biosynthesis genes in oats. A major unbalanced translocation from chromosome 1C to 1A (breakpoint between 420,017,662 bp and 420,180,594 bp on chromosome 1A) creates a region of pseudo-linkage harboring several genes implicated in secondary metabolism, including a cluster of UGT genes [5]. This rearrangement, prevalent in spring oat varieties, suppresses recombination in this genomic region, potentially fixing favorable haplotypes for isovitexin 2''-O-arabinoside production but simultaneously limiting genetic diversity for breeding. Additionally, a possible inversion on chromosome 7D affects the segregation of regulatory loci controlling flavonoid glycoside accumulation [5].
Light quality and photoperiod are crucial environmental modulators. Long-day conditions (16 hours light) typical of northern oat-growing regions significantly enhance the expression of key biosynthetic and regulatory genes compared to short-day conditions (12 hours light), aligning with the observed higher concentrations of isovitexin 2''-O-arabinoside in plants grown under extended photoperiods [5] [8].
Comparative genomics reveals that the genetic architecture underlying isovitexin 2''-O-arabinoside biosynthesis varies considerably within the Poaceae family, reflecting species-specific evolutionary trajectories and metabolic specializations. Avena sativa L. (oat), Secale cereale (rye), and Oryza sativa (rice) possess conserved core genes for flavone C-glycoside biosynthesis (CHS, CHI, FNS, CGT) but exhibit divergent organization and regulation of genes responsible for subsequent glycosylation modifications like arabinosylation [7] [10].
In Avena sativa, genes implicated in isovitexin modification, particularly UGTs from family 78, are clustered within a ~450-kb region on the translocated segment of chromosome 1A (chr1AC). This cluster includes UGT78H5, UGT78H7, and a UGT78H-like gene adjacent to a tandem array of three MYB transcription factor genes (AsMYB11, AsMYB12, AsMYB15). This physical linkage suggests co-inheritance and potentially coordinated regulation of the biosynthetic and regulatory genes [5]. Synteny analysis indicates this cluster is absent in the ancestral diploid species Avena atlantica and Avena eriantha, suggesting its assembly occurred after polyploidization events during oat evolution [5].
Conversely, in Oryza sativa, while the core CGT gene (OsCGT1) is located on chromosome 2, putative arabinosyltransferases (e.g., OsUGT78H4) are dispersed on chromosomes 5 and 8, lacking the tight clustering observed in oat. Bambusoideae subfamily members (e.g., bamboo) show an intermediate organization, with a small cluster containing a CGT and one UGT78H gene on a single scaffold, but lacking associated MYB regulators within the cluster [7] [10]. These structural differences likely contribute to the varying levels and profiles of C-glycosylflavonoids observed across Poaceae species.
The evolution of UGT substrate specificity is a key driver of diversity. Phylogenetic analysis places oat and rye UGT78H enzymes in a distinct clade separate from rice and wheat enzymes. Enzymatic characterization of heterologously expressed proteins reveals that the oat UGT78H-like enzyme exhibits high specificity for UDP-arabinose and isovitexin, while the orthologous enzyme in Triticum aestivum (wheat) shows broader acceptor specificity, utilizing both isovitexin and isoorientin (luteolin-6-C-glucoside) and accepting both UDP-arabinose and UDP-xylose as sugar donors [7]. This functional divergence suggests neofunctionalization events following speciation.
Furthermore, the presence of species-specific cis-regulatory elements influences inducibility. Promoter regions of oat UGT78H and CGT genes are enriched in heat shock elements (HSEs) and ABA-responsive elements (ABREs), correlating with strong induction under heat and drought stress [4]. In contrast, the orthologous promoters in Hordeum vulgare (barley) possess fewer HSEs but more MYB-binding sites associated with pathogen defense responses, aligning with different ecological adaptation priorities [8] [10].
Table 2: Comparative Genomic Features of Isovitexin 2''-O-arabinoside Biosynthesis in Poaceae
Plant Species | Chromosomal Location of Key Genes | Gene Cluster Organization | UGT78H Substrate Specificity | Major Transcriptional Regulators |
---|---|---|---|---|
Avena sativa (Oat) | chr1AC (Translocated segment: ~420-526 Mb) | Tight cluster: CGT, UGT78H5, UGT78H7, UGT78H-like, AsMYB11/12/15 | High specificity for Isovitexin + UDP-Arabinose | R2R3-MYB (e.g., AsMYB12), NAC, bHLH |
Secale cereale (Rye) | chr5RL (~320-345 Mb) | Partial cluster: CGT, UGT78H2, UGT78H3 (No linked MYB) | Specificity for Isovitexin/Isoorientin + UDP-Arabinose | bHLH, R2R3-MYB (Dispersed loci) |
Oryza sativa (Rice) | CGT (chr2); UGT78H4 (chr5); UGT78H9 (chr8) | No clustering - Genes dispersed | Broad: Accepts UDP-Arabinose/UDP-Xylose; Uses various flavone C-glucosides | R2R3-MYB, WRKY |
Bambusoideae spp. (Bamboo) | Scaffold_18 (~1.2 Mb) | Small cluster: CGT, UGT78H1 | High specificity for Isovitexin + UDP-Arabinose | bHLH (Predicted), R2R3-MYB (Distant) |
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